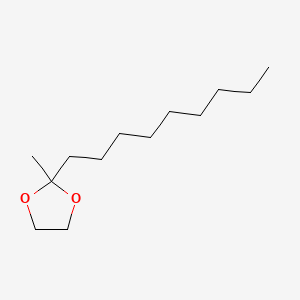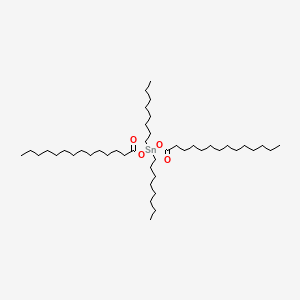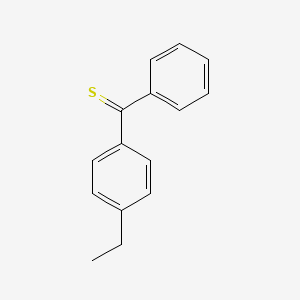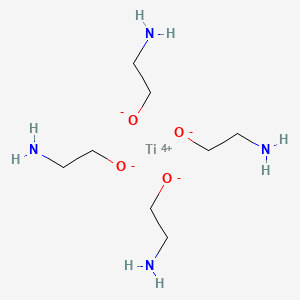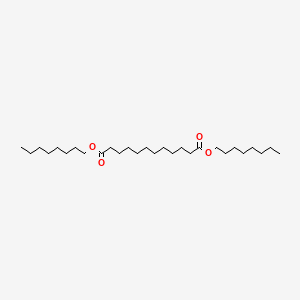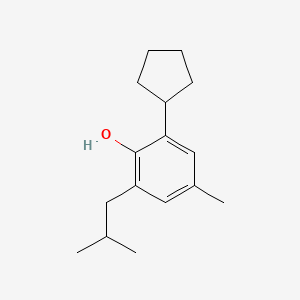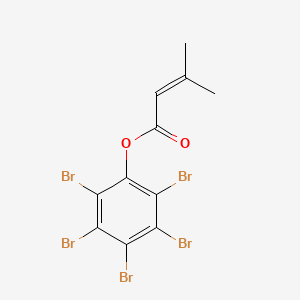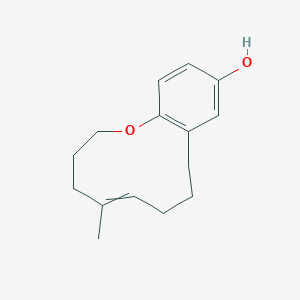
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is a complex organic compound with a unique structure that includes a benzoxacycloundecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the benzoxacycloundecin ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: Functional groups on the benzoxacycloundecin ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated ring structure.
Scientific Research Applications
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- include:
- 1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
Uniqueness
What sets 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- apart from similar compounds is its specific ring structure and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h5,8-9,11,16H,2-4,6-7,10H2,1H3 |
InChI Key |
ZAKTUXCYXLZRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


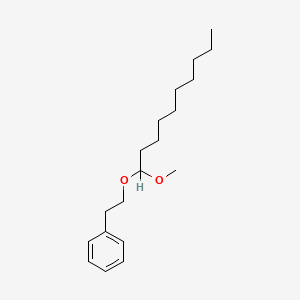
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
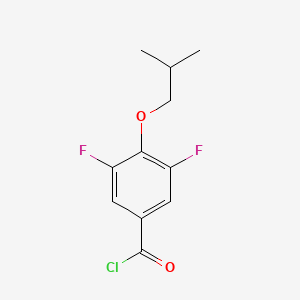
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
